molecular formula C6H8N4 B1442665 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239785-67-1

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Cat. No.: B1442665
CAS No.: 1239785-67-1
M. Wt: 136.15 g/mol
InChI Key: NRPMQSPGFYHPQQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole represents a fascinating example of bicyclic heterocyclic design, where two pyrazole rings are fused in a [4,3-c] configuration. This specific fusion pattern creates a rigid planar framework that significantly influences the compound's overall chemical properties and reactivity patterns. The bicyclic structure consists of a five-membered pyrazole ring fused to another five-membered pyrazole ring, with the methyl substituents occupying the 1 and 3 positions of the primary pyrazole core. The monoisotopic mass of 136.074896 daltons reflects the precise atomic composition, confirming the presence of six carbon atoms, eight hydrogen atoms, and four nitrogen atoms arranged in this distinctive bicyclic arrangement.

Crystallographic analysis of related pyrazolo[4,3-c]pyrazole derivatives has provided valuable insights into the three-dimensional structure and intermolecular interactions characteristic of this compound class. Studies on similar bicyclic pyrazole systems reveal that the fused ring structure typically adopts a planar or near-planar conformation, with minimal deviation from planarity across the entire bicyclic framework. The crystal structure determinations indicate that the compound crystallizes in specific space groups, with the exact crystallographic parameters dependent on the specific substitution pattern and crystallization conditions employed during structure determination.

The geometric parameters of the bicyclic framework show characteristic bond lengths and angles that reflect the aromatic character of the fused ring system. The nitrogen atoms within the structure adopt specific hybridization states that contribute to the overall stability and reactivity of the molecule. The presence of four nitrogen atoms within the bicyclic framework creates multiple sites for potential hydrogen bonding interactions, which significantly influence the compound's solid-state packing arrangements and intermolecular association patterns. These structural features are crucial for understanding the compound's physical properties and its behavior in various chemical environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral signatures that enable unambiguous structural identification and differentiation from related isomers. Proton nuclear magnetic resonance spectroscopy provides critical insights into the compound's structural features, with characteristic chemical shifts observed for different structural environments within the molecule. The methyl groups attached to the nitrogen atoms typically exhibit singlet resonances in the region of 2.40-2.50 parts per million when analyzed in deuterated dimethyl sulfoxide, while the aromatic proton of the pyrazolopyrazole fragment appears as a distinct singlet in the 7.35-7.40 parts per million range.

The carbon-13 nuclear magnetic resonance spectrum of this compound displays characteristic carbon signals that reflect the unique electronic environment of each carbon atom within the bicyclic framework. Specific carbon chemical shifts have been reported for the pyrazolopyrazole core carbons at 117.45, 125.44, 136.52, and 139.67 parts per million when analyzed in deuterated chloroform, providing definitive structural confirmation. These chemical shift values are distinctly different from those observed for isomeric compounds, enabling clear differentiation between various pyrazolopyrazole structural arrangements.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule. The bicyclic pyrazole framework exhibits characteristic nitrogen-hydrogen stretching vibrations and carbon-nitrogen stretching modes that are diagnostic for this compound class. Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 137 corresponding to the protonated molecular ion [M+H]⁺, providing direct confirmation of the molecular weight and composition. The fragmentation patterns observed in mass spectrometry experiments offer additional structural information about the stability and decomposition pathways of the bicyclic framework under ionization conditions.

Spectroscopic Parameter Value Solvent/Condition Reference
¹H Nuclear Magnetic Resonance (aromatic) 7.35-7.40 ppm Deuterated dimethyl sulfoxide
¹H Nuclear Magnetic Resonance (methyl) 2.40-2.50 ppm Deuterated dimethyl sulfoxide
¹³C Nuclear Magnetic Resonance 117.45, 125.44, 136.52, 139.67 ppm Deuterated chloroform
Mass Spectrometry m/z 137 [M+H]⁺ Atmospheric pressure chemical ionization
Molecular Weight 136.158 daltons -

Tautomeric Behavior and Electronic Effects

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, significantly influencing its reactivity patterns and physical properties. Pyrazole-containing compounds are known to exhibit complex tautomeric equilibria, particularly involving prototropic rearrangements between different nitrogen atoms within the heterocyclic framework. The bicyclic nature of this compound introduces additional complexity to the tautomeric behavior, as multiple nitrogen sites are available for proton migration, potentially leading to several distinct tautomeric forms with different electronic and geometric properties.

Theoretical studies on related pyrazole systems indicate that substituent effects play a crucial role in determining the relative stability of different tautomeric forms. Electron-donating groups such as methyl substituents tend to stabilize specific tautomeric arrangements through electronic and steric effects. The methylation pattern in this compound, with methyl groups at the 1 and 3 positions, significantly influences the tautomeric equilibrium by reducing the availability of certain nitrogen sites for proton exchange while stabilizing the existing substitution pattern.

Environmental factors, including solvent polarity, temperature, and hydrogen bonding interactions, substantially affect the tautomeric distribution of pyrazole derivatives. In polar protic solvents, the tautomeric equilibrium may shift toward forms that can engage in favorable hydrogen bonding interactions with the solvent medium. Conversely, in apolar aprotic solvents, the intrinsic electronic preferences of the molecule become more dominant in determining the tautomeric distribution. The solid-state tautomeric behavior often differs significantly from solution-phase behavior, with crystal packing forces and intermolecular interactions favoring specific tautomeric forms that optimize the overall crystal stability.

Nuclear magnetic resonance spectroscopy studies have revealed that the tautomeric interconversion rates in pyrazole derivatives can vary dramatically depending on the substitution pattern and environmental conditions. In some cases, rapid tautomeric exchange leads to averaged nuclear magnetic resonance signals, while in other instances, individual tautomers can be observed as distinct species. The methylation pattern in this compound likely restricts certain tautomeric pathways, potentially leading to more defined tautomeric behavior compared to unmethylated analogs.

Comparative Analysis with Pyrazolo[4,3-c]pyrazole Isomers

The comparative analysis of this compound with its structural isomers reveals significant differences in molecular architecture, electronic properties, and chemical behavior that arise from alternative fusion patterns and substitution arrangements. The [4,3-c] fusion pattern represents one of several possible arrangements for connecting two pyrazole rings, with alternative isomers including [3,4-c] and other positional variations that result in distinctly different molecular frameworks. Each fusion pattern creates unique electronic environments and geometric constraints that profoundly influence the compound's properties and reactivity characteristics.

The structural comparison between this compound and 1,3-dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole illustrates the impact of different fusion patterns on molecular geometry and electronic distribution. While both compounds possess the same molecular formula C₆H₈N₄ and identical molecular weights, the alternative fusion arrangements result in different spatial arrangements of the nitrogen atoms and altered electronic conjugation patterns throughout the bicyclic framework. These structural differences are readily apparent in spectroscopic analyses, where distinct nuclear magnetic resonance chemical shifts and coupling patterns enable unambiguous differentiation between the isomers.

Spectroscopic differentiation between pyrazolo[4,3-c]pyrazole isomers relies primarily on nuclear magnetic resonance spectroscopy, where the different electronic environments created by alternative fusion patterns result in characteristic chemical shift patterns. The aromatic proton chemical shifts in the [4,3-c] isomer typically appear in the 7.35-7.40 parts per million range, while the [3,4-c] isomer exhibits different chemical shift values reflecting the altered electronic environment. Similarly, carbon-13 nuclear magnetic resonance spectroscopy provides distinctive fingerprint patterns for each isomer, with specific carbon signals appearing at different chemical shifts depending on the fusion pattern and substitution arrangement.

The synthetic accessibility and chemical reactivity of different pyrazolo[4,3-c]pyrazole isomers varies significantly based on their structural features and electronic properties. The [4,3-c] fusion pattern typically provides specific sites for chemical modification and functionalization that may not be available or accessible in alternative isomeric arrangements. Understanding these structural relationships is crucial for designing synthetic strategies and predicting the chemical behavior of different members within this compound family, particularly when developing structure-activity relationships for potential applications in medicinal chemistry or materials science.

Structural Parameter [4,3-c] Isomer [3,4-c] Isomer Difference
Molecular Formula C₆H₈N₄ C₆H₈N₄ Identical
Molecular Weight 136.158 daltons 136.15 daltons Negligible
Aromatic ¹H Chemical Shift 7.35-7.40 ppm Variable Fusion-dependent
Chemical Abstracts Service Number 1239785-67-1 446276-19-3 Distinct identifiers
Ring Fusion Pattern [4,3-c] [3,4-c] Alternative connectivity

Properties

IUPAC Name

4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMQSPGFYHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles

  • Starting from β-keto esters, condensation with hydrazines produces 1-substituted pyrazoles.
  • Alkylation of these intermediates with methyl halides or halocarboxylic acid esters introduces methyl groups at the 3-position.
  • This method was demonstrated by the alkylation of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles, confirming the feasibility of creating libraries of such derivatives.

Step 2: Cyclization and Functional Group Manipulation

  • The cyclization to the fused pyrazolo[4,3-c]pyrazole core is achieved through intramolecular reactions facilitated by appropriate substituents.
  • Acidolytic deprotection and acylation steps are used to modify functional groups to obtain the desired substitution pattern.
  • Reduction and amidation reactions further refine the structure, as seen in the preparation of N,N-dialkyl analogues from dimethyl acetone-1,3-dicarboxylate via condensation with hydrazines and subsequent transformations.

Step 3: Purification and Characterization

  • The products are purified by column chromatography using silica gel with solvent systems optimized for each compound.
  • Characterization involves melting point determination, IR spectroscopy, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry.
  • X-ray crystallography is employed for structural confirmation of the pyrazolo[4,3-c]pyrazole core.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation of β-ketoester with hydrazine β-ketoester + hydrazine hydrate, reflux in ethanol or suitable solvent 80-95 Formation of 1-substituted pyrazoles
Alkylation Methyl iodide or halocarboxylic acid esters, base (e.g., K2CO3), reflux 70-90 Introduction of methyl group at 3-position
Cyclization Acidic or thermal conditions 60-85 Formation of fused pyrazolo[4,3-c]pyrazole ring
Purification Silica gel chromatography, solvents such as ethyl acetate/hexane - Purity >95% by TLC and NMR

Research Findings and Optimization

  • Alkylation reactions proceed efficiently with halocarboxylic acid esters, enabling the synthesis of diverse pyrazolo[4,3-c]pyrazole derivatives.
  • The synthetic route allows for the creation of compound libraries by varying the alkylating agents and hydrazine derivatives.
  • Microwave-assisted synthesis and use of dry solvents have been reported to improve reaction times and yields in related pyrazole systems, though specific application to 1,3-dimethyl derivatives requires further exploration.
  • Structural characterization confirms the regioselectivity of methyl substitution and the integrity of the fused heterocyclic core.

Summary Table of Key Synthetic Steps

Compound/Intermediate Starting Material Reaction Type Conditions Yield (%)
1-Alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole β-Ketoester + hydrazine Condensation Reflux in ethanol 80-95
This compound 1-Alkyl-3-methyl derivative + methyl halide Alkylation Base, reflux 70-90
Fused pyrazolo[4,3-c]pyrazole core Alkylated intermediate Cyclization Acidic or thermal conditions 60-85

Chemical Reactions Analysis

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The methyl groups and other positions on the pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include sodium methoxide, phenylthiol, and diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates that 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole has potential applications in treating conditions such as cancer and inflammation due to its interaction with various biological targets.

  • Anticancer Activity : The compound has been studied for its ability to inhibit the c-Met receptor tyrosine kinase, which is implicated in several tumor types. Targeting c-Met may provide a therapeutic strategy for cancers characterized by c-Met overexpression or mutation .
  • Antimicrobial Properties : The pyrazole derivatives have shown promising antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics .

Material Science Applications

Unique Structural Properties
The unique bicyclic structure of this compound contributes to its physical properties that can be exploited in material science.

  • Chemical Probes : It can serve as a chemical probe in biological studies to understand disease mechanisms. Its ability to interact with biological systems makes it useful for probing cellular pathways .
  • Polymeric Materials : Due to its stability and reactivity, it can be incorporated into polymer matrices to enhance the properties of materials used in various applications, including coatings and composites.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Recent advances have focused on optimizing reaction conditions to improve yields and purity .

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Multicomponent Reaction72–97%
Nucleophilic SubstitutionHigh Yield
Cyclization ReactionsVariable

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the blockade of c-Met signaling pathways .
  • Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties against Staphylococcus aureus. Results indicated that the compound exhibited potent activity at low concentrations .

Mechanism of Action

The mechanism by which 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exerts its effects is primarily through its interaction with various molecular targets . The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the derivative and its intended application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Energetic Materials

Pyrazolo[4,3-c]pyrazole derivatives are prominent in energetic materials due to their high thermal stability and detonation performance. Key comparisons include:

Compound Substituents Thermal Stability (Td) Detonation Velocity (m/s) Sensitivity (IS, J) Key Reference
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole 1-CH3, 3-CH3 Not reported Not reported Not reported
DNPP (1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole) 3-NO2, 6-NO2 330°C ~8,500 >40 J (insensitive)
LLM-119 (1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole) 1-NH2, 4-NH2, 3/6-NO2 253°C ~8,900 >40 J
ANPP (3-amino-6-nitropyrazolo[4,3-c]pyrazole) 3-NH2, 6-NO2 245°C ~8,200 Moderate
  • Key Differences: Substituent Effects: The methyl groups in 1,3-dimethyl derivatives likely reduce density and detonation performance compared to nitro- or amino-substituted analogs. Nitro groups enhance oxygen balance and detonation velocity but increase sensitivity . Thermal Stability: DNPP exhibits superior thermal stability (Td = 330°C) due to strong intermolecular hydrogen bonding between nitro groups. In contrast, amino groups in LLM-119 lower stability (Td = 253°C) .

Pharmaceutical Derivatives

Pyrazolo[4,3-c]pyridines and pyrano[4,3-c]pyrazoles are structurally related isomers with notable bioactivity:

Compound Class Structure Biological Activity (GI50, μM) Mechanism of Action Key Reference
Pyrazolo[4,3-c]pyridines (e.g., 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) Fused pyrazole-pyridine 1.2–3.5 (K562, MV4-11, MCF-7) PARP-1 cleavage, caspase activation
Pyrano[4,3-c]pyrazoles Fused pyran-pyrazole Anticancer, antimicrobial Kinase inhibition
  • Key Differences: Ring System: Pyrazolo[4,3-c]pyridines (pyrazole fused with pyridine) exhibit stronger π-π stacking interactions with biological targets compared to pyrazolo[4,3-c]pyrazoles. This enhances their antiproliferative activity . Functional Groups: Methyl groups in 1,3-dimethyl derivatives may improve lipophilicity and membrane permeability but reduce hydrogen-bonding capacity compared to hydroxyl or amino substituents in bioactive analogs .

Biological Activity

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound with a fused pyrazole structure that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure formed by the fusion of two pyrazole rings. The molecular formula is C6H8N4C_6H_8N_4, and it possesses distinct electronic properties due to the presence of methyl groups at positions 1 and 3. This structural configuration influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative damage .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Effects : Compounds derived from this structure have demonstrated significant antibacterial activity against strains such as E. coli and S. aureus. For instance, a derivative was found to inhibit bacterial growth effectively at low concentrations .
  • Antifungal Properties : The compound has also shown efficacy against various fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer potential of this compound has been explored in multiple studies:

  • Cell Line Studies : Research indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, a derivative demonstrated an IC50 value of approximately 7.01 µM against HeLa cells .
  • Mechanistic Insights : The anticancer effects are believed to result from the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Selvam et al.Synthesized 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido) derivatives showing up to 85% TNF-α inhibition
Chovatia et al.Tested various pyrazole derivatives against Mycobacterium tuberculosis, with some compounds showing significant inhibition
Xia et al.Developed pyrazole derivatives with notable antitumor activity; compound displayed significant cell apoptosis

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole, and what key analytical methods confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or diols. For example, hydrazine hydrate reacts with ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate under reflux to form pyrazole intermediates, followed by methylation . Key characterization techniques include:
  • 1H NMR : To confirm substitution patterns (e.g., methyl groups at positions 1 and 3).
  • HPLC : For purity assessment (>95% purity threshold) and detection of by-products .
  • Elemental analysis : To validate empirical formulas (e.g., C₆H₁₀N₄ for the core structure) .

Q. How do researchers characterize the purity and identity of this compound, and what are common impurities encountered?

  • Methodological Answer :
  • Purity : Quantified via HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water mobile phases .
  • Impurities : Common by-products include unreacted hydrazine intermediates (e.g., 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol) and regioisomers from incomplete cyclization .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 163.0874 for C₆H₁₀N₄) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole cyclization be addressed during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is controlled using:
  • Catalysts : Sodium hydride or tert-butyl hydroperoxide (TBHP) to favor 1,3-substitution over 1,5-isomers .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency by stabilizing transition states .
  • Temperature : Reflux conditions (100–120°C) minimize kinetic by-products .

Q. What strategies are effective in resolving contradictory biological activity data for structurally similar pyrazolo-pyrazole derivatives?

  • Methodological Answer :
  • Dose-response studies : Compare IC₅₀ values across assays to rule out false positives/negatives .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to confirm binding to specific enzymes (e.g., 14α-demethylase lanosterol, PDB:3LD6) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl groups) to isolate activity-contributing moieties .

Q. How can computational methods like molecular docking guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Docking protocols : Use Discovery Studio or PyMOL to predict binding affinities to targets (e.g., fungal CYP51). Key parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability, ensuring logP < 5 and topological polar surface area (TPSA) < 140 Ų .

Q. What are the critical considerations for optimizing reaction conditions (solvent, catalyst, temperature) in large-scale synthesis of this compound?

  • Methodological Answer :
  • Solvent selection : Replace DMSO with recyclable solvents (e.g., ethanol/water mixtures) to reduce costs and environmental impact .
  • Catalyst loading : Optimize sodium hydride or TBHP to 10–15 mol% to balance yield and safety .
  • Scalability : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • Reference standards : Compare with published spectra of analogous compounds (e.g., 3,5-dimethylpyrazole, NIST Chemistry WebBook data) .
  • Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
  • Dynamic effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from tautomeric forms .

Tables for Key Data

Parameter Optimal Condition Evidence Source
Cyclization catalystSodium hydride (15 mol%)
HPLC purity threshold>95% (C18 column, 254 nm)
Docking target14α-demethylase (PDB:3LD6)
LogP (computational)2.1–3.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

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